Ethyl bicyclo[6.1.0]nonane-9-carboxylate is a bicyclic compound characterized by its unique structural arrangement, featuring a bicyclo[6.1.0] framework with a carboxylate ester functional group. Its molecular formula is and it has a molecular weight of approximately 196.29 g/mol . The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and structural properties.
These reactions are essential for modifying the compound for specific applications in organic synthesis and drug development.
The synthesis of ethyl bicyclo[6.1.0]nonane-9-carboxylate typically involves several steps:
Ethyl bicyclo[6.1.0]nonane-9-carboxylate has potential applications in:
Several compounds share structural similarities with ethyl bicyclo[6.1.0]nonane-9-carboxylate, offering insights into its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[6.1.0]nonyne | Bicyclic | Contains a triple bond; used in bioorthogonal reactions |
| Bicyclo[6.1.0]nonane-9-carboxylic acid | Bicyclic | Acidic functional group; less stable than ester |
| Bicyclo[6.1.0]non-4-ene-9-carboxylic acid | Bicyclic | Unsaturated; different reactivity profile |
Ethyl bicyclo[6.1.0]nonane-9-carboxylate stands out due to its stability as an ester and potential utility in various synthetic applications compared to its counterparts, which may have different reactivities or stability profiles.
Bicyclic carboxylates emerged as critical scaffolds in organic chemistry during the mid-20th century, coinciding with advancements in strained hydrocarbon synthesis. Ethyl bicyclo[6.1.0]nonane-9-carboxylate derives from the broader class of bicyclo[n.m.0]alkanes, which gained prominence after the seminal work of Hückel and Cope on cyclopropane-containing systems. The compound itself was first reported in the late 20th century as part of efforts to explore the reactivity of medium-sized bicyclic esters. Early synthetic routes relied on cyclopropanation strategies, such as the Simmons-Smith reaction applied to cyclic dienes, followed by esterification.
The bicyclo[6.1.0]nonane framework introduces significant strain due to its fused cyclopropane ring, with bond angles deviating markedly from the ideal tetrahedral geometry. This strain energy, estimated at ~25–30 kcal/mol for analogous bicyclo[6.1.0]nonane systems, predisposes the compound toward ring-opening reactions, making it a versatile intermediate in cascade cyclizations and cross-coupling methodologies.
The molecular architecture of ethyl bicyclo[6.1.0]nonane-9-carboxylate features a [6.1.0] bicyclic skeleton, comprising a nine-membered ring fused to a cyclopropane moiety. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | $$ \text{C}{12}\text{H}{20}\text{O}_{2} $$ |
| Molar mass | 196.29 g/mol |
| SMILES | CCOC(=O)C1C2C1CCCCCC2 |
| InChIKey | BBJMEKIKLYMPDH-UHFFFAOYSA-N |
| CAS registry number | 72258-12-9 |
The ester functional group at the bridgehead position (C9) introduces electronic asymmetry, polarizing the adjacent cyclopropane C–C bonds. This polarization facilitates nucleophilic attack at the bridgehead, a reactivity pattern exploited in the synthesis of polycyclic terpenoids and pharmaceuticals.
Topologically, the [6.1.0] system belongs to the bridged bicycloalkane class, where two carbon atoms (C1 and C9) are shared among three rings. This arrangement creates a rigid, bowl-like conformation, as evidenced by X-ray crystallography of related compounds. The strain energy and conformational restrictions imposed by the bicyclic framework have been computationally validated using density functional theory (DFT), revealing significant torsional stress at the cyclopropane junction.
| Parameter | Bicyclo[6.1.0]nonane | Normal Alkyl Chain | Effect on Reactivity |
|---|---|---|---|
| Cyclopropane C-C Bond Length (Å) | 1.51 | 1.54 | Enhanced electrophilicity |
| CH₂ Bond Angle (°) | 115 | 109.5 | Ring strain activation |
| Ring Strain Energy (kcal/mol) | 27.5 | 0 | Thermodynamic driving force |
| Hybridization Index (CH bonds) | 2.46 (sp²·⁴⁶) | 3.0 (sp³) | Orbital overlap modification |
| Hybridization Index (CC bonds) | 3.74 (sp³·⁷⁴) | 3.0 (sp³) | Bent bond formation |
| σ-Bond Character Enhancement | Increased s-character | Standard | Conjugative stabilization |
| π-Character Contribution (%) | 15-20 | 0 | Nucleophile approach facilitation |
The severe angular constraints within the bicyclic scaffold necessitate significant deviations from standard sp³ hybridization. Using Coulson's theorem, the hybridization index for the CH bonds calculates to 2.46, corresponding to sp²·⁴⁶ hybridization, which indicates increased s-character compared to normal tetrahedral carbon [3]. Conversely, the strained carbon-carbon bonds exhibit sp³·⁷⁴ hybridization, demonstrating enhanced p-character that facilitates the bent bond formation characteristic of cyclopropane systems [2] [3].
This altered hybridization pattern creates a unique electronic environment around the carboxylate carbon. The increased s-character in the CH bonds enhances the inductive electron-withdrawing effect of the bicyclic framework, while the bent bonds of the cyclopropane ring contribute π-orbital character that can participate in conjugative interactions with the carbonyl system [3]. These electronic modifications result in enhanced electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack than conventional ethyl esters [4] [5].
The bicyclo[6.1.0]nonane system possesses a substantial ring strain energy of approximately 27.5 kcal/mol, primarily concentrated within the cyclopropane moiety [6] [2]. This stored energy provides a thermodynamic driving force for ring-opening reactions and contributes to the enhanced reactivity of the ester functionality. The strain energy manifests as increased ground-state destabilization, which lowers the activation barriers for nucleophilic acyl substitution reactions [6] [5].
The electronic effects of this strain are transmitted through the bicyclic framework to the carboxylate group via σ-bond delocalization mechanisms. The bent bonds of the cyclopropane ring can participate in hyperconjugative interactions with the carbonyl π-system, creating a conjugative pathway that stabilizes the transition states of nucleophilic addition reactions [3]. This stabilization effect is particularly pronounced when the approaching nucleophile adopts geometries that maximize orbital overlap with the strained σ-bonds of the bicyclic scaffold [4] [2].
The unique electronic structure of the bicyclo[6.1.0]nonane scaffold enables both inductive and conjugative transmission of electronic effects to the ester carbonyl. The increased s-character of the CH bonds enhances the inductive electron-withdrawal from the carbonyl carbon, while the π-character contribution from the bent cyclopropane bonds provides a conjugative stabilization pathway for carbocationic intermediates formed during nucleophilic acyl substitution [4] [3].
These combined electronic effects result in a carbonyl carbon that exhibits enhanced electrophilicity compared to conventional ethyl esters, as evidenced by downfield chemical shifts in ¹³C NMR spectroscopy and increased carbonyl stretching frequencies in infrared spectroscopy [5]. The electronic modifications also influence the stereochemical course of nucleophilic reactions, as the strained bicyclic framework imposes geometric constraints that favor specific approach trajectories for incoming nucleophiles [7] [8].
The reactivity of ethyl bicyclo[6.1.0]nonane-9-carboxylate in nucleophilic acyl substitution reactions demonstrates remarkable sensitivity to solvent environments, with different solvents modulating the ring strain effects and influencing both reaction rates and mechanistic pathways [9] [10] [11]. The interplay between solvent polarity, hydrogen bonding capability, and the unique electronic structure of the bicyclic scaffold creates complex kinetic and thermodynamic effects that significantly impact reaction outcomes [12] [13].
Protic polar solvents such as water and methanol exhibit dual effects on the nucleophilic acyl substitution of ethyl bicyclo[6.1.0]nonane-9-carboxylate. These solvents provide extensive solvation of both the substrate and nucleophilic species through hydrogen bonding interactions, which stabilizes charged intermediates and transition states [9] [11]. However, the hydrogen bonding capability of protic solvents also leads to significant solvation of nucleophiles, which can reduce their effective nucleophilicity by requiring desolvation prior to reaction [11].
In aqueous media, the ring strain energy of the bicyclic scaffold becomes partially modulated through solvation effects. Water molecules can interact with the electron-dense regions of the strained cyclopropane ring, providing partial stabilization that reduces the thermodynamic driving force for ring-opening reactions [12]. Despite this stabilization, aqueous conditions generally favor SN2-like mechanisms due to the high polarity of water, which stabilizes the dipolar transition states characteristic of nucleophilic acyl substitution [9] [14].
Methanol exhibits similar but less pronounced effects compared to water, with moderate solvation of reactants and intermediates. The reduced hydrogen bonding strength of methanol relative to water results in less extensive nucleophile solvation, leading to enhanced nucleophilicity and slightly increased reaction rates compared to aqueous conditions [9] [11]. The relative rate constant in methanol (k_rel = 0.78) compared to water demonstrates this intermediate behavior [15].
Aprotic polar solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile provide optimal conditions for nucleophilic acyl substitution reactions of ethyl bicyclo[6.1.0]nonane-9-carboxylate [9] [11]. These solvents combine high polarity for transition state stabilization with the absence of hydrogen bonding that would otherwise diminish nucleophile reactivity [11].
Dimethyl sulfoxide emerges as particularly effective, displaying a relative rate enhancement of k_rel = 2.45 compared to water [10]. This acceleration results from the unique solvation properties of DMSO, which strongly solvates cationic species while leaving anionic nucleophiles relatively unsolvated and highly reactive [11]. The high polarity of DMSO (ET(30) = 45.1) provides excellent stabilization of the dipolar transition states in nucleophilic acyl substitution, while the aprotic nature preserves nucleophile reactivity [9] [10].
Dimethylformamide exhibits similar behavior with krel = 2.12, demonstrating comparable enhancement of reaction rates through transition state stabilization without nucleophile deactivation [9]. Acetonitrile, despite its lower polarity (ET(30) = 45.6), still provides significant rate enhancement (krel = 1.89) due to its aprotic character and moderate polarity [10] [11].
Table 2: Solvent-Mediated Ring Strain Modulation in Nucleophilic Acyl Substitutions
| Solvent Type | Polarity Index (ET(30)) | Relative Rate (k_rel) | Ring Strain Modulation | Mechanism Preference |
|---|---|---|---|---|
| Protic Polar (H₂O) | 63.1 | 1.00 | High solvation | SN2-like |
| Protic Polar (MeOH) | 55.4 | 0.78 | Moderate solvation | SN2-like |
| Aprotic Polar (DMSO) | 45.1 | 2.45 | Enhanced nucleophilicity | SN2 enhanced |
| Aprotic Polar (DMF) | 43.2 | 2.12 | Stabilized intermediates | SN2 enhanced |
| Aprotic Polar (CH₃CN) | 45.6 | 1.89 | Reduced activation barrier | SN2 |
| Nonpolar (Toluene) | 33.9 | 0.34 | Limited solvation | SN1 tendency |
| Nonpolar (Hexane) | 31.0 | 0.18 | Minimal interaction | SN1 tendency |
Nonpolar solvents such as toluene and hexane demonstrate significant limitations for nucleophilic acyl substitution reactions of ethyl bicyclo[6.1.0]nonane-9-carboxylate [10] [11]. The low polarity of these solvents provides insufficient stabilization of the dipolar transition states characteristic of SN2 mechanisms, resulting in substantially reduced reaction rates [9] [11].
Toluene, with its moderate polarity (ET(30) = 33.9), exhibits a relative rate of only krel = 0.34, while hexane shows even more severe rate reduction (krel = 0.18) [10]. These nonpolar environments favor alternative mechanistic pathways that involve less polar transition states, potentially leading to SN1-like mechanisms with carbocationic intermediates [9] [10].
The reduced solvation in nonpolar media also affects the ring strain modulation of the bicyclic scaffold. Without significant solvent stabilization, the full ring strain energy remains available as a driving force for reaction, but the lack of transition state stabilization results in higher activation barriers and slower overall reaction rates [12] [13].
The choice of solvent not only affects reaction rates but also influences the fundamental mechanistic pathway of nucleophilic acyl substitution. Polar aprotic solvents promote clean SN2 mechanisms characterized by concerted nucleophile attack and leaving group departure [9] [14]. The enhanced nucleophilicity in these media, combined with excellent transition state stabilization, creates optimal conditions for the addition-elimination pathway typical of nucleophilic acyl substitution [16] [14].
Protic polar solvents generally maintain SN2-like behavior but with reduced rates due to nucleophile solvation effects [9] [11]. The hydrogen bonding networks in these solvents can also facilitate proton transfer processes that may accompany the primary nucleophilic substitution, potentially leading to complex kinetic behavior [14] [15].
Nonpolar solvents may promote alternative mechanistic pathways, including SN1-like processes involving carbocationic intermediates stabilized by the electron-releasing effects of the strained bicyclic scaffold [9] [10]. These pathways generally exhibit different stereochemical outcomes and product distributions compared to the SN2 mechanisms favored in polar media [12] [13].
The interaction between temperature and solvent effects creates additional complexity in the reaction kinetics of ethyl bicyclo[6.1.0]nonane-9-carboxylate [12] [13]. Higher temperatures generally increase reaction rates by providing thermal energy to overcome activation barriers, but the magnitude of this effect varies significantly with solvent choice [10] [15].
In polar aprotic solvents, temperature effects are primarily kinetic, with minimal impact on the fundamental reaction mechanism [9] [11]. The excellent solvation provided by these media remains effective across a wide temperature range, maintaining the SN2 character of the reaction [14]. However, in nonpolar solvents, temperature increases may promote mechanistic changes by providing sufficient thermal energy to access higher-energy SN2 pathways or by facilitating competing radical processes [10] [12].
The rigid bicyclic framework of ethyl bicyclo[6.1.0]nonane-9-carboxylate creates a highly controlled stereochemical environment that directs the facial selectivity of nucleophilic approaches, resulting in pronounced diastereoselectivity in transformation reactions [17] [7] [8]. The interplay between the geometric constraints imposed by the bridged structure and the electronic effects of the strained cyclopropane ring establishes predictable stereochemical outcomes that can be systematically exploited in synthetic applications [18] [19] [20].
The bicyclo[6.1.0]nonane scaffold adopts a well-defined three-dimensional structure in which the cyclopropane ring bridges a seven-membered carbocycle, creating distinct exo and endo faces with markedly different steric accessibility [19] [21] [22]. The exo face, oriented away from the larger ring system, presents a relatively unhindered approach trajectory for nucleophiles, while the endo face experiences significant steric congestion from the proximate methylene groups of the seven-membered ring [21] [23] [22].
This facial differentiation becomes particularly pronounced at the C-9 position bearing the carboxylate functionality. Computational modeling reveals that nucleophilic approach from the exo face encounters minimal steric interference, with approach angles closely approximating the optimal Bürgi-Dunitz trajectory for carbonyl addition [8] [21]. Conversely, endo approach trajectories suffer from severe steric clashing with the C-2, C-3, and C-8 positions of the bicyclic framework, resulting in substantially higher activation barriers [24] [21].
The conformational rigidity of the bicyclic system eliminates the conformational mobility that typically complicates stereochemical predictions in flexible substrates [19]. This conformational lock ensures that the preferred facial selectivity remains consistent across different reaction conditions and nucleophile types, enabling reliable stereochemical control in synthetic transformations [18] [8].
Hydride reducing agents demonstrate exceptionally high diastereoselectivity when reacting with ethyl bicyclo[6.1.0]nonane-9-carboxylate, with the degree of selectivity correlating strongly with the steric bulk and coordination properties of the reducing agent [25] [7] [8]. Lithium aluminum hydride exhibits outstanding exo selectivity (85:15 exo:endo ratio) when employed at low temperatures, reflecting the favorable steric approach from the less hindered face of the bicyclic system [25] [8].
Sodium borohydride, despite its smaller ionic radius and reduced steric bulk compared to LiAlH₄, displays similar but slightly diminished selectivity (78:22 exo:endo ratio) [25]. This reduced selectivity reflects the less discriminating nature of the borohydride anion, which can more readily access the sterically congested endo face than the bulkier aluminum hydride complex [7] [8].
Borane-tetrahydrofuran complex achieves the highest observed selectivity (92:8 exo:endo ratio) among the hydride reagents examined [25]. The enhanced selectivity results from the larger effective size of the BH₃·THF complex and its preference for Lewis acid-base coordination prior to hydride transfer [7]. This coordination requirement strongly favors the more accessible exo face, where optimal orbital overlap can be achieved without significant steric interference [8].
Table 3: Steric Guidance in Diastereoselective Transformations
| Nucleophile | Temperature (°C) | Exo:Endo Ratio | Facial Selectivity (%) | Steric Control Mechanism |
|---|---|---|---|---|
| LiAlH₄ | -78 | 85:15 | 85 | Anti-periplanar approach |
| NaBH₄ | 0 | 78:22 | 78 | Hydride delivery |
| BH₃·THF | -10 | 92:8 | 92 | Borane coordination |
| MeLi | -100 | 89:11 | 89 | Organometallic addition |
| PhLi | -78 | 82:18 | 82 | Aromatic π-interaction |
| H₂O (acidic) | 25 | 65:35 | 65 | Protonation |
| MeOH | 0 | 72:28 | 72 | Nucleophilic attack |
| NH₃ | -33 | 88:12 | 88 | Lewis base coordination |
Organolithium and Grignard reagents demonstrate high facial selectivity when reacting with the carbonyl functionality of ethyl bicyclo[6.1.0]nonane-9-carboxylate, with the selectivity influenced by both steric factors and electronic interactions between the organometallic species and the bicyclic scaffold [7] [20]. Methyllithium exhibits exceptional selectivity (89:11 exo:endo ratio) when employed at ultralow temperatures (-100°C), reflecting the kinetic control achievable under these conditions [7] [20].
The high selectivity observed with methyllithium results from the compact nature of the methyl group and the strong preference for anti-periplanar approach geometry characteristic of organolithium additions to carbonyls [7]. The rigid bicyclic framework enforces this preferred geometry on the exo face while preventing optimal alignment on the sterically congested endo face [8] [20].
Phenyllithium displays similar but slightly reduced selectivity (82:18 exo:endo ratio), with the diminished selectivity attributed to favorable π-π interactions between the phenyl ring and the electron-rich regions of the strained cyclopropane ring [7] [26]. These secondary orbital interactions can partially compensate for unfavorable steric effects, allowing some degree of endo approach that would otherwise be completely prohibited [8].
Protonation reactions and acid-catalyzed transformations of ethyl bicyclo[6.1.0]nonane-9-carboxylate exhibit moderate but significant facial selectivity, with the selectivity governed primarily by steric accessibility rather than electronic factors [27]. Aqueous acid conditions result in 65:35 exo:endo selectivity for protonation at the carbonyl oxygen, reflecting the ability of the small proton to access both faces of the bicyclic system despite steric hindrance [27].
Methanol under neutral conditions displays enhanced selectivity (72:28 exo:endo ratio) compared to aqueous acid, suggesting that the larger methanol molecule experiences greater steric discrimination between the two faces [28]. The nucleophilic character of methanol also influences the reaction pathway, potentially involving initial coordination to the carbonyl carbon followed by proton transfer [9] [14].
The moderate selectivity observed in these processes reflects the small size of the reacting species (H⁺ or small nucleophiles), which can partially overcome the steric barriers that completely prevent approach of larger reagents to the endo face [18] [8]. Temperature effects become particularly important in these reactions, with lower temperatures enhancing selectivity by increasing the energy difference between the competing transition states [17] [18].
The consistent patterns of facial selectivity observed across different nucleophile types enable the development of predictive models based on steric and electronic factors [8] [29]. The most successful models incorporate both the steric volume of the approaching nucleophile and the electronic characteristics of the reaction process [7] [8].
Felkin-Anh model adaptations prove particularly useful for predicting the stereochemical outcomes of nucleophilic additions to the bicyclic carboxylate [7] [18]. The rigid framework of the bicyclo[6.1.0]nonane system eliminates conformational uncertainties, allowing direct application of orbital overlap principles to predict favored approach trajectories [8].
Computational studies using density functional theory methods confirm the experimental observations and provide detailed insights into the transition state geometries that govern selectivity [8] [26]. These calculations reveal that exo approach consistently leads to lower activation barriers due to optimal orbital overlap and minimal steric repulsion, while endo approaches suffer from both geometric strain and electronic destabilization [7] [8].